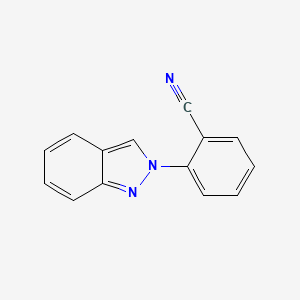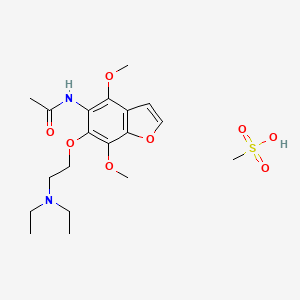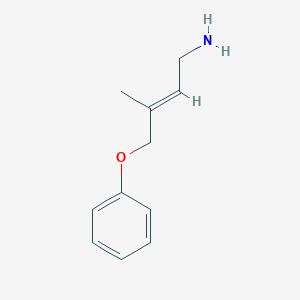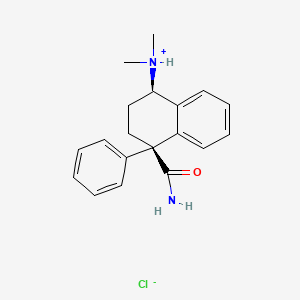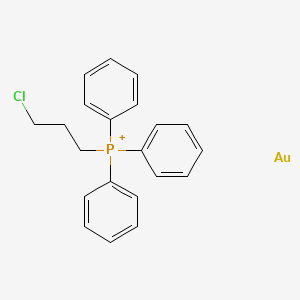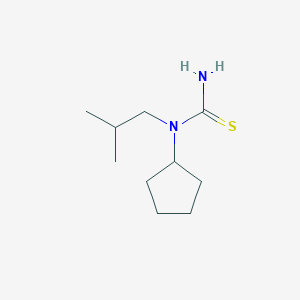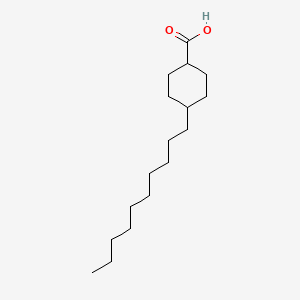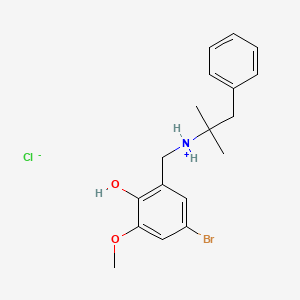
4-Bromo-alpha-(alpha,alpha-dimethylphenethylamino)-6-methoxy-o-cresol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride is a chemical compound with the molecular formula C18H23BrClNO2 and a molecular weight of 400.738 g/mol. This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with an azanium chloride moiety.
Méthodes De Préparation
The synthesis of (5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride typically involves multiple steps, including the bromination of a phenol derivative, followed by methylation and subsequent reaction with an azanium chloride precursor. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis in a controlled environment, ensuring high purity and consistency. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities.
Analyse Des Réactions Chimiques
(5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or amino group, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
(5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride can be compared with similar compounds such as:
3,4-Dimethoxy-N-methylphenethylamine hydrochloride: This compound has a similar phenyl ring structure with methoxy groups but lacks the bromine and azanium chloride moieties.
Comazaphilone I: A newly discovered compound with a similar planar structure but distinct functional groups and biological activities.
The uniqueness of (5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
68398-10-7 |
|---|---|
Formule moléculaire |
C18H23BrClNO2 |
Poids moléculaire |
400.7 g/mol |
Nom IUPAC |
(5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C18H22BrNO2.ClH/c1-18(2,11-13-7-5-4-6-8-13)20-12-14-9-15(19)10-16(22-3)17(14)21;/h4-10,20-21H,11-12H2,1-3H3;1H |
Clé InChI |
QHMRFHGFAJNPHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=C1)[NH2+]CC2=C(C(=CC(=C2)Br)OC)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate](/img/structure/B13783292.png)
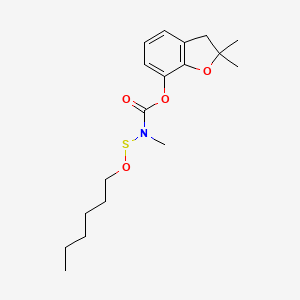
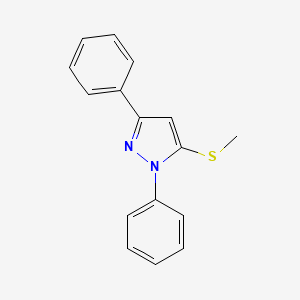
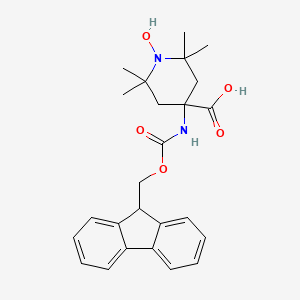
![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)
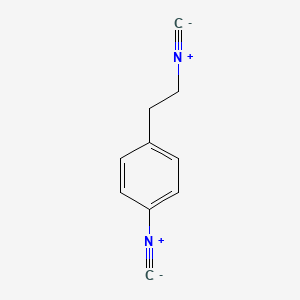
![Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)
